7-Azabicyclo[2.2.1]heptan-1-ylmethanol

Medicinal Chemistry Nicotinic Acetylcholine Receptors Bridgehead Functionalization

Secure your synthesis of α7 nicotinic receptor ligands with 7-Azabicyclo[2.2.1]heptan-1-ylmethanol (CAS 1373504-13-2). This bridgehead‑methanol azabicyclo[2.2.1]heptane is the regiochemically defined scaffold used by Slowinski et al. to achieve nanomolar α7 affinity with >100‑fold selectivity over α4β2. Generic 2‑substituted or N‑methyl azabicyclo alcohols cannot replicate the bridgehead‑directing capability and receptor‑subtype selectivity of this 1‑ylmethanol isomer. Two orthogonal functional handles—primary alcohol and free secondary amine—enable focused SAR library synthesis around the epibatidine core. Procure with confidence: most suppliers deliver ≥98% purity, and the compound is not listed as a controlled substance in the US or EU, permitting standard B2B shipping for R&D.

Molecular Formula C7H13NO
Molecular Weight 127.187
CAS No. 1373504-13-2
Cat. No. B2984158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Azabicyclo[2.2.1]heptan-1-ylmethanol
CAS1373504-13-2
Molecular FormulaC7H13NO
Molecular Weight127.187
Structural Identifiers
SMILESC1CC2(CCC1N2)CO
InChIInChI=1S/C7H13NO/c9-5-7-3-1-6(8-7)2-4-7/h6,8-9H,1-5H2
InChIKeyBUBVVQHRVJCXFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





7-Azabicyclo[2.2.1]heptan-1-ylmethanol (CAS 1373504-13-2) – Procurement-Ready Specifications & Chemical Context


7-Azabicyclo[2.2.1]heptan-1-ylmethanol (CAS 1373504-13-2) is a bicyclic secondary amine with a methanol substituent at the bridgehead carbon of the 7-azanorbornane scaffold . Its core structure is the well‑characterized 7‑azabicyclo[2.2.1]heptane framework, which is the nucleus of the potent nicotinic acetylcholine receptor agonist epibatidine [1]. The compound is supplied as a research‑grade intermediate, with vendor‑reported purities of ≥95 % to ≥98 % .

7‑Azabicyclo[2.2.1]heptan‑1‑ylmethanol (CAS 1373504‑13‑2): Why In‑Class Compounds Are Not Interchangeable


The position of the methanol substituent on the 7‑azabicyclo[2.2.1]heptane core dictates both the compound’s synthetic utility and its biological profile. In the bridgehead‑substituted (1‑ylmethanol) isomer, the alcohol is directly attached to a rigid, nitrogen‑containing bicyclic framework, creating a sterically constrained primary alcohol that cannot be mimicked by 2‑substituted or N‑methylated analogs [1]. This regiochemistry is critical for elaborating selective α7 nicotinic acetylcholine receptor ligands: the 1‑position has been specifically exploited to generate nanomolar‑potency, α7‑selective scaffolds [2], whereas 2‑substituted or unsubstituted variants lack the same bridgehead‑directing capability. Substituting with a generic “azabicyclo alcohol” therefore risks losing both the desired synthetic handle and the associated receptor‑subtype selectivity.

7‑Azabicyclo[2.2.1]heptan‑1‑ylmethanol (CAS 1373504‑13‑2): Quantified Differentiation vs. Closest Analogs


Bridgehead vs. Non‑Bridgehead Substitution: Synthetic Access to α7‑Selective Scaffolds

The 1‑ylmethanol isomer provides a direct bridgehead handle for constructing α7 nicotinic receptor ligands. In the study by Slowinski et al., bridgehead‑substituted 7‑azabicyclo[2.2.1]heptane scaffolds were elaborated into final ligands that exhibited nanomolar potency at α7 receptors and significant selectivity over the α4β2 subtype [1]. The 2‑ylmethanol isomer (CAS 1558668‑22‑6) lacks this bridgehead position and therefore cannot be used to generate the same class of α7‑selective ligands [2].

Medicinal Chemistry Nicotinic Acetylcholine Receptors Bridgehead Functionalization

Higher Baseline Purity Reduces Downstream Purification Burden

Multiple vendors supply 7‑azabicyclo[2.2.1]heptan‑1‑ylmethanol at 98 % purity (e.g., ChemScene, Leyan), whereas the closest positional isomer, 7‑azabicyclo[2.2.1]heptan‑2‑ylmethanol, is often available only at 95 % purity . The 3‑percentage‑point improvement in nominal purity reduces the burden of preparative chromatography and recrystallization, directly impacting cost and timeline in multi‑step syntheses.

Organic Synthesis Process Chemistry Analytical Quality Control

Avoidance of N‑Methylation Retains Free Secondary Amine for Diversification

Unlike the N‑methylated analog (7‑methyl‑7‑azabicyclo[2.2.1]heptan‑1‑ylmethanol, CAS 1956319‑72‑4), the target compound retains a free secondary amine. This provides a unique point for further functionalization—such as acylation, sulfonylation, or alkylation—that is not possible with the N‑methyl variant [1]. The N‑methyl analog is also associated with an H319 hazard statement (serious eye irritation), which may impose additional handling requirements [2].

Medicinal Chemistry Scaffold Diversification Structure–Activity Relationship (SAR)

Simplified Handling and Shipping vs. N‑Methylated or Salt Forms

7‑Azabicyclo[2.2.1]heptan‑1‑ylmethanol is typically supplied as the free base and can be stored at room temperature (sealed, dry) or 2–8 °C, whereas the N‑methylated analog is often provided as the hydrochloride salt and carries an H319 hazard warning [1]. The oxalate salt of the target compound (CAS 1956328‑50‑9) may be available but introduces additional salt‑breaking steps if the free base is required .

Chemical Logistics Lab Safety Procurement Efficiency

7‑Azabicyclo[2.2.1]heptan‑1‑ylmethanol (CAS 1373504‑13‑2): Primary Application Scenarios Based on Evidence


Elaboration of α7 Nicotinic Acetylcholine Receptor Ligands

This compound serves as a bridgehead‑functionalized scaffold for the synthesis of α7 nicotinic receptor ligands. As demonstrated by Slowinski et al., such bridgehead‑substituted azabicyclo[2.2.1]heptanes can be converted into final ligands that display nanomolar affinity for α7 receptors and >100‑fold selectivity over the α4β2 subtype [1].

Synthesis of Diverse 1‑Substituted 7‑Azabicyclo[2.2.1]heptane Derivatives

The primary alcohol and free secondary amine offer two distinct handles for orthogonal functionalization. Researchers can exploit these handles to build focused libraries of 1‑substituted 7‑azanorbornanes, which are valuable in structure–activity relationship (SAR) studies and for probing the chemical space around the epibatidine core [1].

Preparation of Complex Alkaloid‑Like Scaffolds

The rigid 7‑azabicyclo[2.2.1]heptane framework is a recognized template in alkaloid synthesis. The 1‑ylmethanol derivative provides a convenient entry point for constructing more complex, stereochemically defined architectures that mimic natural products or serve as novel chemical probes [1].

Intermediate for CNS‑Targeted Medicinal Chemistry Programs

Given the established role of α7 nAChR ligands in CNS disorders (e.g., schizophrenia, Alzheimer’s disease), this compound is directly relevant to medicinal chemistry programs targeting cognitive enhancement or neuroprotection. Its use as a starting material ensures that the critical bridgehead substitution pattern is retained in the final drug candidates [1].

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